1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
Description
1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a urea-based small molecule characterized by a 4-chlorobenzyl group linked to a pyrrolidine ring substituted with a thiophen-3-ylmethyl moiety. Its structure combines aromatic chlorophenyl and heterocyclic (thiophene, pyrrolidine) components, which are common in kinase inhibitors and GPCR-targeting therapeutics.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-15-3-1-13(2-4-15)9-19-17(22)20-16-5-7-21(11-16)10-14-6-8-23-12-14/h1-4,6,8,12,16H,5,7,9-11H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCWDGGWWTTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with the following key components:
- 4-Chlorophenyl group : Known for its role in enhancing biological activity through various interactions.
- Pyrrolidine moiety : Often associated with neuroactive properties.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, studies suggest that its activity may involve:
- Enzyme inhibition : Similar compounds have shown potential as inhibitors for various enzymes, including acetylcholinesterase and urease, which are crucial in treating neurological disorders and infections, respectively.
- Receptor interaction : The structural components may allow binding to specific receptors, influencing neurotransmitter systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have reported moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The compound's ability to disrupt bacterial cell function may be a result of enzyme inhibition or interference with cell wall synthesis.
Antifungal Activity
Similar derivatives have demonstrated antifungal properties, suggesting that this compound may also possess this activity. For example, pyrrolidine derivatives have been shown to inhibit fungal growth significantly .
Neuropharmacological Effects
Given the presence of the pyrrolidine structure, it is hypothesized that this compound could exhibit neuropharmacological effects. Pyrrolidine derivatives are often studied for their potential in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .
Synthesis and Characterization
A recent study synthesized a related compound using a straightforward method involving KOH in ethanol at elevated temperatures, achieving a yield of 75% . Characterization techniques such as NMR and IR spectroscopy confirmed the structure of the synthesized compound.
In Vitro Studies
In vitro tests conducted on similar pyrrolidine derivatives showed promising results in inhibiting bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Such results indicate the potential efficacy of this compound in clinical applications.
Data Tables
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures may exhibit:
- Antidepressant Activity : Compounds containing thiophene and urea moieties have been studied for their effects on serotonin reuptake inhibition, suggesting potential use in treating depression .
- Analgesic Properties : The incorporation of chlorinated aromatic rings has been associated with enhanced analgesic effects, making this compound a candidate for pain management therapies .
Anticancer Research
Recent studies have explored the cytotoxic effects of urea derivatives against various cancer cell lines. Preliminary data indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study 1: Antidepressant Activity
In a study examining the antidepressant potential of urea derivatives, this compound was tested for its ability to modulate serotonin levels in vitro. Results showed a significant increase in serotonin uptake inhibition compared to control compounds, indicating its potential as an antidepressant .
Case Study 2: Anticancer Efficacy
Another research effort focused on the cytotoxicity of this compound against breast cancer cell lines. Using MTT assays, it was found that treatment with varying concentrations of the compound resulted in dose-dependent reductions in cell viability, suggesting its effectiveness as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Urea Derivatives
The following table summarizes key structural and pharmacological differences between the target compound and similar urea derivatives from the evidence:
Key Observations:
Substituent Effects: The 4-chlorophenyl group in the target compound is shared with and but lacks the trifluoromethyl substitution seen in and , which enhances lipophilicity and target binding .
Pharmacological Implications :
- Compounds with pyrimidine or pyridine substituents (–4) exhibit stronger kinase inhibition profiles, likely due to π-π stacking with ATP-binding pockets .
- The target compound’s pyrrolidine-thiophene hybrid may improve solubility compared to purely aromatic analogs (e.g., ), though this requires experimental validation.
Pharmacokinetic Data (Inferred):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
